4-Methyl-2-hexanone
Overview
Description
4-Methyl-2-hexanone, also known as methyl isoamyl ketone, is an organic compound with the molecular formula C7H14O. It is a colorless liquid with a mild, ketone-like odor. This compound is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two carbon atoms. It is used in various industrial applications due to its solvent properties .
Mechanism of Action
Mode of Action
4-Methyl-2-hexanone, being a ketone, can undergo reactions typical of this class of compounds. One such reaction is the formation of oximes and hydrazones . In these reactions, the carbonyl group of the ketone reacts with hydroxylamine or hydrazine, respectively, to form oximes or hydrazones . This reaction is essentially irreversible as the adduct dehydrates .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-2-hexanone can be synthesized through several methods. One common method involves the condensation of acetone with isovaleric acid in the presence of a catalyst. The reaction proceeds as follows:
(CH3)2CO+CH3CH(CH3)COOH→CH3CH(CH3)COCH3+H2O
Industrial Production Methods: In industrial settings, this compound is produced through the catalytic hydrogenation of mesityl oxide. This process involves the reduction of mesityl oxide using hydrogen gas in the presence of a metal catalyst such as palladium or nickel.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-hexanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: It can be reduced to 4-Methyl-2-hexanol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can react with hydrazine (H2N-NH2) in the presence of an acid catalyst to form hydrazones.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Hydrazine (H2N-NH2) with an acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: 4-Methyl-2-hexanol.
Substitution: Hydrazones.
Scientific Research Applications
4-Methyl-2-hexanone has several applications in scientific research, including:
Chemistry: It is used as a solvent in organic synthesis and as a starting material for the synthesis of other valuable compounds.
Biology: It is studied for its potential biological functions within certain organisms, such as the sweet cherry (Prunus avium).
Medicine: It is investigated for its potential use in pharmaceutical formulations.
Industry: It is used in the production of coatings, adhesives, and cleaning agents due to its solvent properties
Comparison with Similar Compounds
4-Methyl-2-hexanone can be compared with other similar ketones, such as:
Acetone (Propanone): A simpler ketone with a three-carbon chain.
Methyl ethyl ketone (Butanone): A four-carbon ketone with similar solvent properties.
Mesityl oxide (4-Methyl-3-penten-2-one): A related compound used in the synthesis of this compound
Uniqueness: this compound is unique due to its specific structure, which includes a methyl group attached to the fourth carbon of a six-carbon chain. This structure imparts distinct physical and chemical properties, making it valuable in various applications .
Properties
IUPAC Name |
4-methylhexan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-6(2)5-7(3)8/h6H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUPXMIAWKPTZLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60870448 | |
Record name | 4-Methylhexan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60870448 | |
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Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Chem Service MSDS] | |
Record name | 4-Methyl-2-hexanone | |
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CAS No. |
105-42-0 | |
Record name | 4-Methyl-2-hexanone | |
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Record name | 4-METHYL-2-HEXANONE | |
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Record name | 4-Methylhexan-2-one | |
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Record name | 4-Methyl-2-hexanone | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 4-METHYL-2-HEXANONE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: In what natural contexts has 4-methyl-2-hexanone been identified?
A1: this compound has been detected as a volatile constituent in the flowers of various tea cultivars. [] Additionally, it was identified as a component of the essential oil extracted from the rhizome of Alpinia calcarata. []
Q2: Can this compound serve as an indicator of quality or spoilage in food products?
A2: Research suggests that this compound could potentially be used as a marker for assessing lipid oxidation in pork meat. A positive correlation was observed between this compound levels in pork belly and free fatty acid content, a common indicator of lipid oxidation. []
Q3: Are there any established applications for this compound in analytical chemistry?
A3: Yes, this compound has shown promise as a potential marker for assessing the stability of aviation fuels. Studies utilizing comprehensive two-dimensional gas chromatography with accurate mass time-of-flight mass spectrometry identified a strong correlation between this compound levels and established fuel stability assessment methods. []
Q4: What are the primary photochemical and radiochemical reactions involving this compound?
A4: Studies have investigated both the photolysis and radiolysis of this compound, particularly focusing on the intramolecular rearrangements that occur within the molecule when exposed to light and radiation. [, ] These investigations provide insights into the compound's reactivity and potential degradation pathways.
Q5: What is the role of this compound in the context of Aspergillus contamination?
A5: this compound is identified as one of the potential volatile organic compound (VOC) biomarkers associated with Aspergillus metabolism. Its presence, along with other specific VOCs, in an indoor environment could indicate Aspergillus contamination. [] This finding has implications for developing detection methods for this type of fungal contamination.
Q6: Has the stereochemistry of reactions involving this compound been investigated?
A6: Yes, the stereochemistry of reactions involving compounds related to this compound has been a subject of study. For instance, research on the Pinacol rearrangement of 1-amino-2,3-dimethyl-2-pentanol, which yields this compound as one of the products, has shed light on the stereochemical course of such reactions. [] These findings contribute to a deeper understanding of reaction mechanisms and stereochemical control in organic synthesis.
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